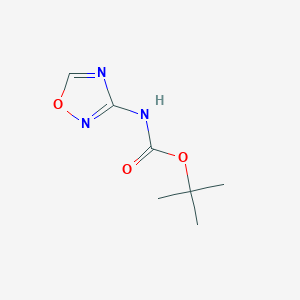

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,3)13-6(11)9-5-8-4-12-10-5/h4H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWQNYFPXZTNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate can be synthesized through a one-pot reaction starting from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product. The synthesis process may also involve intermediate steps, such as the formation of nitro derivatives, which are then further reacted to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine or carboxylic acid derivatives.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by cleavage of the tert-butoxy group and release of CO₂.

-

Basic conditions (e.g., Cs₂CO₃) facilitate nucleophilic attack by hydroxide ions, leading to carbamate decomposition .

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution reactions, particularly with amines or alcohols.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| HATU/DIPEA | DMF, room temperature | Amide derivatives | 7–79% | |

| EDC·HCl/HOBt | DMF, 50°C | Urea or thiourea analogs | 34–97% |

Example Reaction :

This reaction is critical for introducing pharmacophores in drug discovery .

1,3-Dipolar Cycloaddition

The 1,2,4-oxadiazole ring acts as a dipolarophile in cycloaddition reactions, forming fused heterocycles.

| Dipolarophile | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| Nitrile oxides | PTSA-ZnCl₂ in MeCN | Isoxazoline-oxadiazole hybrids | 63–93% | |

| Azides | Cu(I) catalysis | Triazole-linked conjugates | 84–91% |

Mechanistic Pathway :

-

Lewis acids like PTSA-ZnCl₂ activate the oxadiazole ring, enabling [3+2] cycloaddition with nitrile oxides to form isoxazoline derivatives .

Coupling Reactions

The carbamate serves as a directing group in cross-coupling reactions, enabling C–H functionalization.

| Coupling Partner | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl-oxadiazole derivatives | 51–69% | |

| Alkynes | CuI, Et₃N | Alkynylated oxadiazoles | 37–72% |

Example Application :

Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties, enhancing π-stacking interactions in bioactive molecules .

Stability and Side Reactions

The compound exhibits limited thermal stability, decomposing above 150°C. Competitive side reactions include:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its oxadiazole structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

- Anticancer Activity : Research indicates that tert-butyl 1,2,4-oxadiazol-3-ylcarbamate exhibits moderate activity against several cancer cell lines. This makes it a candidate for further investigation in anticancer drug development.

Medicine

- Drug Development Framework : Its bioisosteric properties position it as a potential framework for the development of new pharmaceuticals. The compound's ability to interact with biological targets through enzyme inhibition or receptor modulation is of particular interest.

Industry

- Material Science : The compound is utilized in the production of scintillating materials and dyestuffs due to its photophysical properties. Its stability and reactivity make it suitable for various industrial applications.

Case Study 1: Anticancer Activity Evaluation

A study synthesized several oxadiazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The findings revealed that modifications in the oxadiazole ring significantly influenced biological activity. This underscores the importance of structural diversity in enhancing anticancer efficacy.

Case Study 2: Pharmacological Studies

Research focusing on oxadiazole derivatives highlighted their potential as precursors for developing more potent anticancer agents. The structural variations allowed researchers to fine-tune biological properties, leading to improved therapeutic outcomes.

Wirkmechanismus

The mechanism of action of tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The 1,2,4-oxadiazole core distinguishes tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate from analogs like:

- tert-Butyl oxazol-4-ylcarbamate (C₈H₁₂N₂O₃, similarity score: 0.61): The oxazole ring lacks one nitrogen atom compared to oxadiazole, reducing electron-withdrawing effects and altering reactivity .

- tert-Butyl thiazol-2-ylcarbamate (C₈H₁₂N₂O₂S, similarity score: 0.60): Replacement of oxygen with sulfur in the heterocycle increases lipophilicity and may enhance metabolic stability .

Physical and Chemical Properties

*Estimated based on structural analogs.

Reactivity and Stability

- Oxadiazole vs. Oxazole/Thiazole : The 1,2,4-oxadiazole ring’s higher nitrogen content increases resonance stabilization, making it less prone to hydrolysis compared to oxazole or thiazole derivatives .

- Brominated Derivatives : Bromine atoms in thiazole analogs (e.g., tert-Butyl (2-bromothiazol-4-yl)carbamate) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in synthesis .

- Amino-Substituted Analogs: The amino group in benzoisoxazole derivatives facilitates electrophilic substitution or conjugation with targeting moieties .

Biologische Aktivität

Introduction

Tert-butyl 1,2,4-oxadiazol-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The oxadiazole moiety is known for its diverse biological activities, making it a significant structure in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be described using its IUPAC name: tert-butyl hydrogen ((1,2,4-oxadiazol-3-yl)methyl)carbonimidate. Its molecular formula is , and it features a tert-butyl group attached to an oxadiazole ring which is further substituted with a carbamate functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluating various 1,2,4-oxadiazole compounds demonstrated significant antiproliferative effects against murine tumor cell lines B16-F0 (melanoma) and LM3 (mammary adenocarcinoma) at concentrations around 20 µM. Notably, some compounds exhibited selectivity towards tumor cells over normal cells, indicating their potential as chemotherapeutic agents .

Table 1: Antiproliferative Activity of Selected Oxadiazole Compounds

| Compound ID | Cell Line | IC50 (µM) | Selectivity Ratio (Tumor/Normal) |

|---|---|---|---|

| 22ad | B16-F0 | 5 | 4 |

| 22ae | LM3 | 6 | 3.5 |

| 25ab | B16-F0 | 4 | 3.75 |

These findings suggest that modifications to the oxadiazole structure can enhance selectivity and potency against cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been explored extensively. A study focused on the development of antimicrobial agents utilizing the 1,2,4-oxadiazole framework reported promising activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium. The lead compound from this study exhibited an MIC of approximately 6 µg/mL against Clostridioides difficile, comparable to standard antibiotics like vancomycin .

Table 2: Antimicrobial Efficacy of Oxadiazole Compounds

| Compound ID | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 1 | C. difficile | 6 |

| Compound 75b | E. faecium | 8 |

The selectivity profile indicates that these compounds may provide effective treatment options while minimizing impacts on gut microbiota.

Antioxidant Properties

In addition to anticancer and antimicrobial activities, certain oxadiazole derivatives have demonstrated antioxidant properties. For example, derivatives synthesized from phenolic compounds showed significant antioxidant activity in DPPH and FRAP assays, indicating their potential utility in combating oxidative stress-related diseases .

Case Study: Synthesis and Evaluation of Oxadiazole Derivatives

A notable study synthesized a series of oxadiazole-containing compounds linked with penicillin derivatives. The cytotoxicity assays revealed that these hybrids exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The presence of specific substituents on the oxadiazole ring was crucial for enhancing biological activity .

Case Study: Development of Antimicrobial Agents

Another research effort focused on modifying oxadiazole structures to improve their permeability and efficacy against gastrointestinal pathogens. The modifications led to compounds that retained antimicrobial activity while being poorly permeable in Caco-2 cell models. This highlights the ongoing efforts to optimize oxadiazole derivatives for targeted therapeutic applications .

Q & A

Basic Research Question

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm carbamate (δ ~155 ppm for carbonyl) and oxadiazole (δ ~160-170 ppm for C=N) groups .

- LC-MS : Verify molecular ion ([M+Na]<sup>+</sup> at m/z 298) and fragmentation patterns .

- Melting Point : Compare literature values (e.g., 85–87°C for analog 5n) to assess purity .

Table 2: Analytical Data from

| Technique | Key Observations |

|---|---|

| <sup>1</sup>H NMR | tert-butyl group at δ 1.4 ppm |

| <sup>13</sup>C NMR | Oxadiazole C-3 at δ 167.2 ppm |

| LC-MS | [M+Na]<sup>+</sup> = 298 |

What safety protocols are critical when handling this compound?

Basic Research Question

- Storage : Keep anhydrous and under inert gas (N2) to prevent hydrolysis of the carbamate .

- Hazard Mitigation : Although classified as "no known hazard" in some SDS, use fume hoods and PPE (gloves, goggles) due to potential irritancy .

- Waste Disposal : Neutralize acidic residues before disposal to avoid exothermic reactions .

How does the choice of catalyst impact the reaction mechanism?

Advanced Research Question

HClO4-SiO2 acts as a Brønsted acid, protonating the hydroxylamine intermediate to facilitate nucleophilic attack on the carbamate carbonyl (Figure 1). Alternatives like PTSA or Lewis acids (ZnCl2) may alter regioselectivity or require harsher conditions .

Q. Mechanistic Insight :

- Acid Strength : Stronger acids (e.g., H2SO4) risk oxadiazole ring degradation.

- Solid-Support Catalysts : SiO2 enhances surface area for heterogeneous reactions, improving efficiency .

How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Advanced Research Question

Discrepancies often arise from:

- Purity : Column chromatography vs. recrystallization may yield different mp ranges.

- Polymorphism : Annealing samples or using DSC can identify crystalline forms.

Example : A reported mp of 85–87°C vs. undefined values elsewhere suggests rigorous purification is critical. Cross-validate with HPLC purity data (>97%) .

What strategies mitigate side reactions during functionalization of the oxadiazole ring?

Advanced Research Question

- Protecting Groups : Use tert-butyl carbamates (as in the target compound) to shield reactive amines during subsequent reactions .

- Low-Temperature Reactions : Perform substitutions at 0–5°C to suppress ring-opening .

- Electrophile Compatibility : Avoid strong alkylating agents that may attack the oxadiazole nitrogen.

How can computational methods aid in predicting reactivity or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.